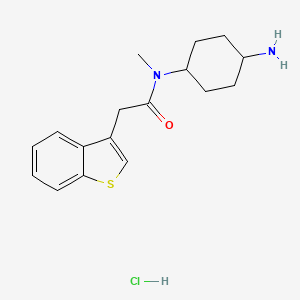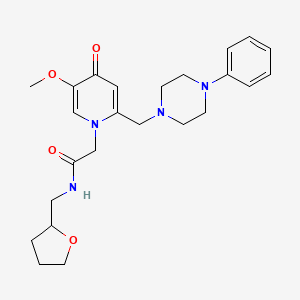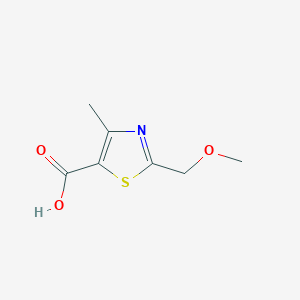
(E)-3-(5-methylthiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-methylthiophen-2-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the nitrobenzylidene and thiophene moieties, contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-methylthiophen-2-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multi-step reactions starting from commercially available precursors. A common synthetic route may include:
Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters.
Introduction of the thiophene moiety: This step involves the functionalization of the pyrazole ring with a thiophene derivative, often through a cross-coupling reaction.
Formation of the nitrobenzylidene group: The final step includes the condensation of the pyrazole-thiophene intermediate with a nitrobenzaldehyde under basic or acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to improve yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(5-methylthiophen-2-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The thiophene and pyrazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the thiophene or pyrazole rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-3-(5-methylthiophen-2-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, pyrazole derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This compound could be investigated for similar biological activities.
Medicine
In medicinal chemistry, the compound may be studied for its potential therapeutic effects, such as anticancer, antiviral, or antifungal activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, such compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of (E)-3-(5-methylthiophen-2-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitrobenzylidene group may play a role in binding to the target site, while the thiophene and pyrazole rings contribute to the overall stability and specificity of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(2-thienyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide: Similar structure with a thiophene ring instead of a methylthiophene.
(E)-3-(5-methylthiophen-2-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide: Similar structure with a different position of the nitro group on the benzylidene ring.
Uniqueness
The uniqueness of (E)-3-(5-methylthiophen-2-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
5-(5-methylthiophen-2-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c1-10-5-6-15(25-10)13-8-14(19-18-13)16(22)20-17-9-11-3-2-4-12(7-11)21(23)24/h2-9H,1H3,(H,18,19)(H,20,22)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROVOHQEXWYNAN-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2845209.png)



![(E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2845213.png)
![N-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-1-(3-ethyl-1,2-oxazol-5-yl)methanamine;dihydrochloride](/img/structure/B2845214.png)
![Ethyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2845215.png)


![tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate](/img/structure/B2845220.png)

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B2845222.png)


